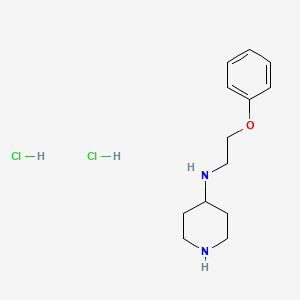

N-(2-苯氧基乙基)哌啶-4-胺二盐酸盐

描述

“N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1334147-70-4 . It has a molecular weight of 293.24 and its IUPAC name is N-(2-phenoxyethyl)-4-piperidinamine dihydrochloride .

Molecular Structure Analysis

The InChI code for “N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride” is 1S/C13H20N2O.2ClH/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12;;/h1-5,12,14-15H,6-11H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride” is a powder and it is stored at room temperature .科学研究应用

Novel Anion Exchange Membrane Synthesis

A novel bisphenol monomer was prepared, and tertiary amine poly(aryl ether sulfone) (TAPES) was synthesized, showing good thermal stability and high molecular weights. The anion exchange membranes (AEMs) derived from TAPES demonstrated high ion conductivity and reasonable dimensional stability, highlighting a versatile platform for synthesizing piperidinium-based AEMs with improved alkaline stability (Wang et al., 2019).

Intramolecular Hydrogen Bonding and Tautomerism

Studies on Schiff bases revealed the existence of tautomeric equilibrium in compounds, indicating the coexistence of phenol–imine and keto–amine forms in solid state. This study contributes to understanding the structural behavior of such compounds under different conditions (Nazır et al., 2000).

Chemical Cleavage of DNA

Research showed that certain amines can cleave abasic DNA near neutral pH without non-specific damage, highlighting the utility of these amines in studying DNA damage and repair mechanisms. This could prove valuable in locating low levels of photoproducts in DNA, such as those induced by natural sunlight (McHugh & Knowland, 1995).

Kinetics and Mechanism of Aminolysis

The kinetics of aminolysis reactions of secondary alicyclic amines with thionocarbonates were studied, providing insights into reaction mechanisms and rate-determining steps. This study contributes to the broader understanding of nucleophilic substitution reactions in organic chemistry (Castro et al., 1999).

Synthesis and Characterization of N-substituted Phenoxazines

A series of N-substituted phenoxazines were synthesized, aiming to find specific and less toxic modulators of multidrug resistance (MDR) in cancer chemotherapy. This research has implications for developing new therapies to overcome drug resistance in cancer treatment (Thimmaiah et al., 1992).

安全和危害

The compound has been classified under the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

属性

IUPAC Name |

N-(2-phenoxyethyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12;;/h1-5,12,14-15H,6-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFJSAYBDASSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCCOC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

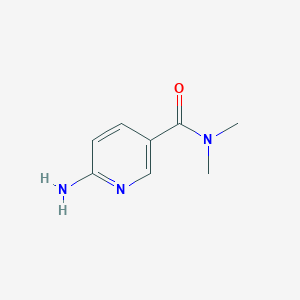

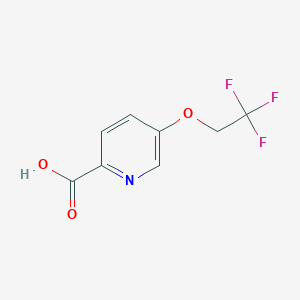

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B1525761.png)

![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1525775.png)